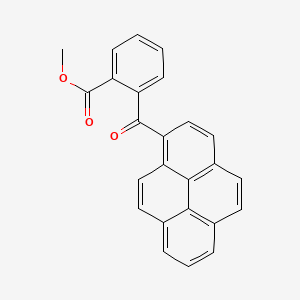

Methyl 2-(pyrene-1-carbonyl)benzoate

Description

Methyl 2-(pyrene-1-carbonyl)benzoate is an aromatic ester derivative featuring a pyrene moiety linked via a carbonyl group to the 2-position of a methyl benzoate backbone. The compound’s structure combines the high π-conjugation of pyrene—a polycyclic aromatic hydrocarbon (PAH)—with the ester functionality, which influences solubility and reactivity.

Synthesis typically involves coupling pyrene-1-carbonyl chloride with methyl 2-hydroxybenzoate under Schotten-Baumann conditions, followed by purification via crystallization. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Crystallographic tools like SHELXL (for refinement) and Mercury (for visualization) may be employed to analyze solid-state packing and intermolecular interactions .

Properties

IUPAC Name |

methyl 2-(pyrene-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O3/c1-28-25(27)21-8-3-2-7-19(21)24(26)20-14-12-17-10-9-15-5-4-6-16-11-13-18(20)23(17)22(15)16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZOWSBQQKFVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrene-1-carbonyl)benzoate typically involves the esterification of 2-(pyrene-1-carbonyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods:

Types of Reactions:

Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrenequinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts acylation.

Major Products:

Oxidation: Pyrenequinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrene derivatives.

Scientific Research Applications

Methyl 2-(pyrene-1-carbonyl)benzoate has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its strong luminescence properties.

Biology: Employed in studying cell membrane dynamics and interactions.

Medicine: Investigated for its potential in drug delivery systems.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its interaction with aromatic systems and its ability to participate in π-π stacking interactions. These interactions are crucial in its role as a fluorescent probe and in electronic applications. The molecular targets often include aromatic amino acids in proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Quinoline Derivatives

describes a series of methyl benzoate derivatives with quinoline-piperazine-carbonyl motifs (C1–C7). Key differences include:

- Structural Differences: The absence of a piperazine linker in Methyl 2-(pyrene-1-carbonyl)benzoate reduces molecular flexibility and eliminates basic nitrogen sites, impacting hydrogen-bonding capacity. Pyrene’s bulkiness also introduces steric hindrance absent in smaller quinoline derivatives .

- Electronic Effects: Electron-withdrawing substituents (e.g., Br in C2) on quinoline reduce electron density, enhancing electrophilicity. In contrast, pyrene’s delocalized π-system promotes charge-transfer interactions .

- Synthesis: Both compound classes use esterification and crystallization (e.g., in ethyl acetate), but quinoline derivatives require additional steps to incorporate piperazine and halogenated aryl groups .

Comparison with Other Benzoate Esters

and highlight methyl benzoates with agrochemical applications, such as bensulfuron-methyl (a sulfonylurea herbicide). These feature pyrimidinyl-sulfonylurea groups instead of aromatic carbonyls, prioritizing enzymatic inhibition over photophysical properties:

- Functional Groups : Sulfonylurea herbicides rely on hydrogen-bonding motifs to inhibit acetolactate synthase, whereas pyrene-based compounds prioritize π-π stacking for optoelectronic applications .

- Solubility : The methyl ester in both classes enhances lipophilicity, but pyrene’s hydrophobicity further reduces aqueous solubility compared to sulfonylurea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.